molecular formula C10H13NO2 B13619033 n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide

n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide

Cat. No.: B13619033
M. Wt: 179.22 g/mol
InChI Key: YFXFFCPMIMZRNE-ZETCQYMHSA-N
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Description

n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide typically involves the reaction of 3-(1-hydroxyethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-(1-hydroxyethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Chemistry: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in the development of pharmaceuticals. It may be investigated for its analgesic and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

    N-phenylacetamide: Known for its analgesic properties.

    N-(3-(2-Hydroxyethyl)phenyl)acetamide: Similar structure with a hydroxyethyl group at a different position.

    Phenoxy acetamide derivatives: Used in various pharmacological applications.

Uniqueness: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[3-[(1S)-1-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1

InChI Key

YFXFFCPMIMZRNE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)NC(=O)C)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)O

Origin of Product

United States

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